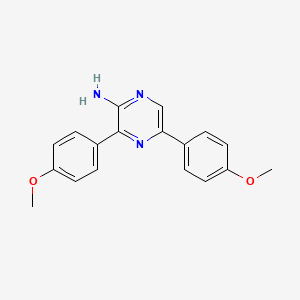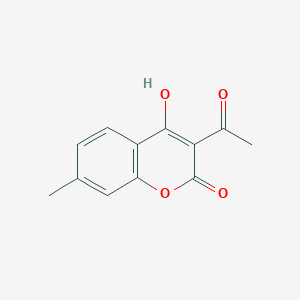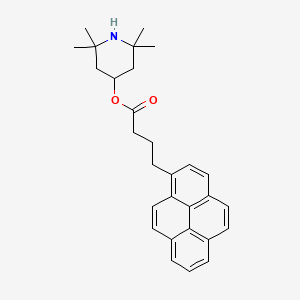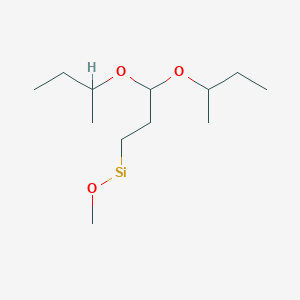
1-Fluoro-2-methylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-methylazulene is an organic compound with the molecular formula C₁₁H₉F. It belongs to the class of azulene derivatives, which are known for their unique aromatic properties and vibrant blue color. Azulene itself is a non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings
Métodos De Preparación
The synthesis of 1-Fluoro-2-methylazulene can be achieved through various synthetic routes. One common method involves the fluorination of azulene derivatives. For instance, the reaction of azulene with electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like n-butyllithium can yield this compound . This method is known for its efficiency and high yield.
Industrial production methods for this compound are not well-documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The choice of reagents and reaction conditions would need to be optimized for large-scale production to ensure cost-effectiveness and safety.
Análisis De Reacciones Químicas
1-Fluoro-2-methylazulene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution reactions can replace the fluorine atom with nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the double bonds in the azulene ring system are reduced using hydrogenation catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-methylazulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities are being explored, particularly its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including dyes and pigments.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-methylazulene exerts its effects is not fully understood. studies on azulene and its derivatives suggest that these compounds can interact with various molecular targets and pathways. For example, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . The fluorine atom in this compound may enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
1-Fluoro-2-methylazulene can be compared with other fluorinated azulene derivatives and similar aromatic compounds:
1-Fluoroazulene: Similar to this compound but lacks the methyl group. It exhibits different reactivity and physical properties due to the absence of the methyl substituent.
2-Fluoroazulene: Another fluorinated azulene derivative with the fluorine atom at a different position. This positional isomer has distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of the azulene ring system with fluorine and methyl substituents, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
180129-07-1 |
|---|---|
Fórmula molecular |
C11H9F |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
1-fluoro-2-methylazulene |
InChI |
InChI=1S/C11H9F/c1-8-7-9-5-3-2-4-6-10(9)11(8)12/h2-7H,1H3 |
Clave InChI |
NKISQHKIFQXFPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=CC2=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)

![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)

![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)


![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
